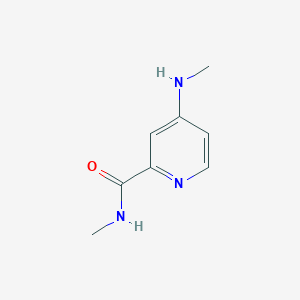![molecular formula C12H15N3O B1454318 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105193-07-4](/img/structure/B1454318.png)
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Descripción general
Descripción
The compound “1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a research-use-only product . It contains a pyrrole and a pyrazine ring, which are both nitrogen-containing heterocycles . The molecular weight of this compound is 217.27 .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, such as the compound , can be achieved through various methods. One approach involves a transition-metal-free strategy with three steps: cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrole ring is a five-membered aromatic heterocycle, while the pyrazine ring is a six-membered aromatic heterocycle, both containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cross-coupling, addition, and intramolecular cyclization . These reactions lead to the formation of the complex structure of the compound .Aplicaciones Científicas De Investigación
Photochromic Material Development
This compound exhibits photochromic properties , meaning it can change color when exposed to light. It has been used in the development of photochromic materials that switch colors from colorless to purple upon UV or visible light irradiation . Such materials have potential applications in:
Fluorescence Switching
The compound’s ability to exhibit fluorescence switching upon light exposure makes it valuable for:
- Optical sensors that detect changes in environmental conditions by fluorescence intensity variations .
Optical Recording
Due to its reversible photochromism, the compound can be used in optical recording applications:
Antimicrobial Agent Research
Research into the antimicrobial properties of this compound could lead to its application in:
Kinetic Studies
The compound’s reaction kinetics are of interest for:
Fatigue Resistance Analysis
Studying the fatigue resistance of this compound can contribute to:
Mecanismo De Acción
Target of Action
The primary targets of the compound 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as 3,5-dimethyl-4-{1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl}-1,2-oxazole, are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and carries out its functions
Propiedades
IUPAC Name |
3,5-dimethyl-4-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-11(9(2)16-14-8)12-10-4-3-6-15(10)7-5-13-12/h3-4,6,12-13H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHQPZYGYLHPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)


![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)



![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)

![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)